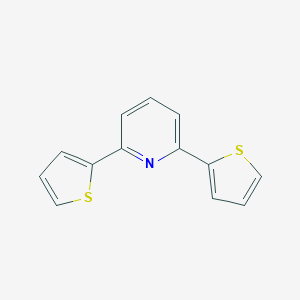
Diethyl (4-methoxy-2-nitrophenyl)malonate
描述
Diethyl (4-methoxy-2-nitrophenyl)malonate, also known as MEMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MEMM is a malonate derivative that is widely used in the synthesis of various organic compounds.
科学研究应用
Diethyl (4-methoxy-2-nitrophenyl)malonate has been widely used as a key intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry. Additionally, this compound has been used as a reagent in the synthesis of various natural products, which have potential biological activities.
作用机制
The mechanism of action of Diethyl (4-methoxy-2-nitrophenyl)malonate is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as amines, alcohols, and thiols. This reactivity has been exploited in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit moderate toxicity towards various cell lines. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
Diethyl (4-methoxy-2-nitrophenyl)malonate has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it has several limitations. This compound is sensitive to moisture and air, and it can decompose if not stored properly. Additionally, it can be difficult to handle due to its potential toxicity.
未来方向
There are several future directions for the research on Diethyl (4-methoxy-2-nitrophenyl)malonate. One potential direction is the synthesis of this compound derivatives with improved reactivity and selectivity. Additionally, the biological activities of this compound and its derivatives could be explored further. Finally, the potential applications of this compound in the field of materials science could be investigated, as it has been shown to exhibit interesting optical and electronic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
属性
CAS 编号 |
10565-15-8 |
|---|---|
分子式 |
C14H17NO7 |
分子量 |
311.29 g/mol |
IUPAC 名称 |
diethyl 2-(4-methoxy-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)10-7-6-9(20-3)8-11(10)15(18)19/h6-8,12H,4-5H2,1-3H3 |
InChI 键 |
OYBZYLASBSWKEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
规范 SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)


